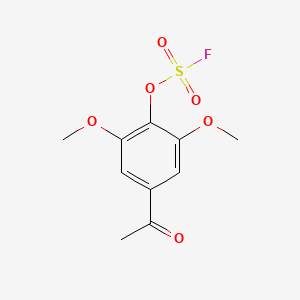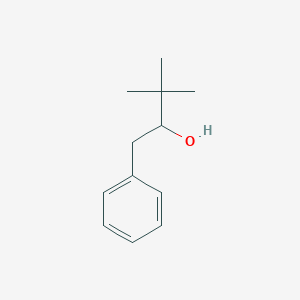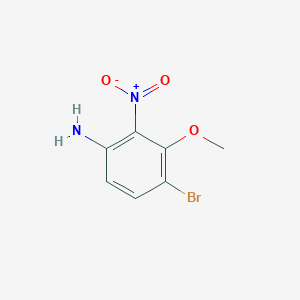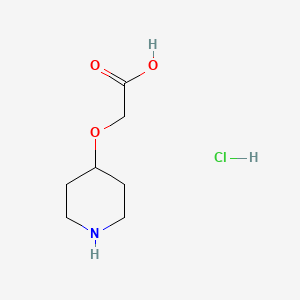
Tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as tert-leucine and is a derivative of leucine, which is an essential amino acid that plays a vital role in protein synthesis. Tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
Mecanismo De Acción
The mechanism of action of tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate is not fully understood. However, it is believed that this compound acts as a nucleophile and forms covalent bonds with various electrophiles. This reaction leads to the formation of stable intermediates that can be further reacted with other reagents to form various products.
Biochemical and Physiological Effects:
Tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate has been shown to have various biochemical and physiological effects. This compound has been found to enhance the activity of various enzymes, including proteases and esterases. Furthermore, tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate has been found to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate has several advantages and limitations for lab experiments. One of the main advantages of using this compound is its high reactivity and selectivity. This compound can react with various electrophiles and form stable intermediates that can be further reacted to form various products. However, one of the limitations of using tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate. One of the future directions is the development of new synthetic methods for the preparation of this compound. Another future direction is the investigation of the mechanism of action of this compound and its potential applications in various fields such as drug discovery and asymmetric synthesis. Furthermore, the study of the biochemical and physiological effects of tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate can lead to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate has been achieved using several methods. One of the most commonly used methods involves the reaction between tert-butyl 2-cyclopentenylcarbamate and methylmagnesium bromide. This reaction leads to the formation of tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate in good yields. Other methods involve the reaction between tert-butyl 2-cyclopentenylcarbamate and various reagents such as sodium hydride, sodium borohydride, and lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate has been widely used in scientific research due to its unique properties. This compound has been used as a building block for the synthesis of various peptides and proteins. It has also been used as a chiral auxiliary in asymmetric synthesis. Furthermore, tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate has been used in the synthesis of various drugs and pharmaceuticals.
Propiedades
IUPAC Name |
tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8-6-5-7-11(8,12)9(13)14-10(2,3)4/h8H,5-7,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPLDJYWAAUUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2466071.png)
![3-(4-ethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2466072.png)
![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2466073.png)
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2466074.png)
![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2466076.png)
![(1R,5S)-N-(2-methylbenzo[d]thiazol-5-yl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2466077.png)

![1-Methyl-4-[[2-(naphthalen-2-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2466079.png)


![6-methyl-N-(4-methylcyclohexyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2466085.png)
![2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone oxime](/img/structure/B2466086.png)

